molecular formula C8H6N4 B3029701 2,5-Diaminoterephthalonitrile CAS No. 75636-88-3

2,5-Diaminoterephthalonitrile

Cat. No. B3029701
CAS RN: 75636-88-3
M. Wt: 158.16
InChI Key: DJVJDQRJKTVAEU-UHFFFAOYSA-N
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Description

2,5-Diaminoterephthalonitrile is a chemical compound that serves as a building block in polymer chemistry and combinatorial chemistry. It is characterized by its two amine groups and a terephthalate backbone, which allows for a high degree of diversification in chemical synthesis. This compound is particularly notable for its role in the synthesis of rigid rod polymers and as a scaffold for combinatorial chemistry, where it can be used to create a variety of fluorescent tetracarboxyamides .

Synthesis Analysis

The synthesis of 2,5-diaminoterephthalonitrile derivatives, such as 2,5-diaminoterephthalamide (DATA), has been optimized to achieve high yields through a two-step process. Initially, amination of 2,5-dicarbomethoxy-1,4-cyclohexanedione (succinoyl succinate) with ammonium acetate is performed, followed by aromatization in the same pot. The resulting enamino ester is then ammonolysed with excess ammonia to produce DATA. This method provides a straightforward approach to synthesizing DATA, which is a precursor for further polymerization reactions .

Molecular Structure Analysis

The molecular structure of 2,5-diaminoterephthalonitrile derivatives is central to their utility in polymer chemistry. The presence of two amine groups and two carboxylic acid moieties allows for multiple points of diversification. This structure enables the compound to act as a scaffold in combinatorial chemistry, leading to the creation of various compounds with a central aromatic ring that can function as a fluorescence chromophore .

Chemical Reactions Analysis

In the context of polymer chemistry, 2,5-diaminoterephthalonitrile derivatives can undergo direct polycondensation with terephthalic acid in a strong acid environment. This reaction is more effective than polycondensation with terephthaloyl dichloride followed by cyclization in dehydrating strong acid. However, the resulting polymer from DATA and terephthalic acid exhibited low solubility, which posed challenges for further processing into fibers due to high viscosity and unfavorable viscoelastic behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,5-diaminoterephthalonitrile derivatives are influenced by the synthesis process and the molecular structure of the compound. The low solubility of the polymer synthesized from DATA and terephthalic acid limits its processability. The high viscosity and unfavorable viscoelastic properties at low concentrations prevent the formation of satisfactory fibers, and attempts to achieve higher concentrations to improve these properties were unsuccessful in the solvent systems studied .

Scientific Research Applications

Chromophore and Fluorescence Properties

2,5-Diaminoterephthalonitrile (DAT) is recognized for its remarkable fluorescence properties. It serves as a chromophore containing two carboxylate and two amino functions, enabling orthogonal functionalization with various functional units. This versatility makes it suitable for diverse applications in life sciences and materials science. In one study, DAT's amino functions were alkylated for coupling with retinoic acid and fullerene C60, facilitating research on photoinduced electron transfer processes (Buschbeck & Christoffers, 2018). Additionally, its use in "turn on" probes where fluorescence quantum yields increase significantly upon reacting with a target has been noted, alongside its efficient emission in solid-state applications (Christoffers, 2018).

Optical Waveguide and Polarized Emission

DAT's structural simplicity has led to the synthesis of crystals displaying bright emission, waveguide properties, and linear polarization of emitted light. These crystals can achieve amplified spontaneous emission (ASE), including red ASE, with high gain coefficients. This suggests potential applications in organic solid-state lasers (Tang et al., 2017).

Electron Transfer and Excitation Processes

DAT derivatives are not only efficient fluorescence dyes but also redox-active, allowing electrochemical manipulation of spectral properties. Studies have shown that DATs can be oxidized in two one-electron steps with the first step being quasi-reversible. These properties, alongside established correlations between formal potential of first oxidation and absorption or fluorescence emission wavelengths, underline DAT's relevance in dye applications (Markovic et al., 2019).

Scaffolding for Combinatorial Chemistry

DAT's structural attributes, featuring four points of diversification, render it an excellent scaffold for combinatorial chemistry. Its synthesis involves a straightforward process, with the resulting platform transformed by stepwise deprotection and amidation into tetra-amides. This central aromatic ring as a fluorescence chromophore has vast potential in combinatorial chemistry (Pflantz & Christoffers, 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

2,5-diaminobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVJDQRJKTVAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669287
Record name 2,5-Diaminobenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminoterephthalonitrile

CAS RN

75636-88-3
Record name 2,5-Diaminobenzene-1,4-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chen, X Suo, Z Yang, S Dai - Advanced Materials, 2022 - Wiley Online Library
2D π‐conjugated networks linked by aza‐fused units represent a pivotal category of graphitic materials with stacked nanosheet architectures. Extensive efforts have been directed at …
Number of citations: 13 onlinelibrary.wiley.com
M Hu - 2014 - repository.lib.ncsu.edu
HU, MENGLONG. Synthetic Studies of Novel Aromatic Ladder Polymers from Soluble Precursor Polymers. (Under the direction Page 1 ABSTRACT HU, MENGLONG. Synthetic Studies …
Number of citations: 1 repository.lib.ncsu.edu

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